(S)-2-(2-Cyclohexylphenyl)pyrrolidine
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Overview
Description
(S)-2-(2-Cyclohexylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further substituted with a cyclohexyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Cyclohexylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Cyclohexyl Group: The cyclohexyl group can be added through a Grignard reaction or a similar organometallic reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. The process typically includes:
Chiral Catalysis: Using chiral catalysts to induce the formation of the (S)-enantiomer.
Resolution of Racemic Mixtures: Separating the (S)-enantiomer from a racemic mixture using chromatographic techniques or crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Cyclohexylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
(S)-2-(2-Cyclohexylphenyl)pyrrolidine has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(2-Cyclohexylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Involvement: Affecting various biochemical pathways, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Cyclohexylphenyl)pyrrolidine: The enantiomer of the compound with the opposite stereochemistry.
2-(2-Cyclohexylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
2-Phenylpyrrolidine: A similar compound lacking the cyclohexyl group.
Uniqueness
(S)-2-(2-Cyclohexylphenyl)pyrrolidine is unique due to its specific (S)-configuration, which can result in different biological activities and properties compared to its ®-enantiomer and racemic mixture. The presence of the cyclohexyl group also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C16H23N |
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Molecular Weight |
229.36 g/mol |
IUPAC Name |
(2S)-2-(2-cyclohexylphenyl)pyrrolidine |
InChI |
InChI=1S/C16H23N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h4-5,9-10,13,16-17H,1-3,6-8,11-12H2/t16-/m0/s1 |
InChI Key |
BUQLACMQYVFYQF-INIZCTEOSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=CC=CC=C2[C@@H]3CCCN3 |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2C3CCCN3 |
Origin of Product |
United States |
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